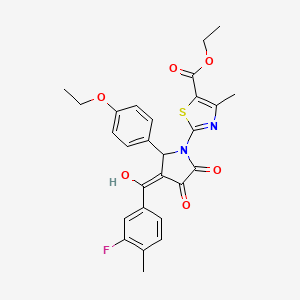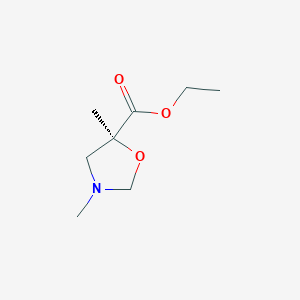
N-Acetyl-L-tryptophyl-L-alanylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features an indole ring, an acetamido group, and multiple amide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced through acetylation of an amine group using acetic anhydride.
Amide Bond Formation: The formation of amide bonds involves the reaction of carboxylic acids with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction of the amide groups can lead to the formation of amines.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamido group.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its multiple functional groups that can mimic natural substrates.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it could act as an enzyme inhibitor or receptor agonist/antagonist. The indole ring and amide groups can interact with various molecular targets, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
Tryptophan: An amino acid with an indole ring, similar in structure but simpler.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.
Serotonin: A neurotransmitter with an indole ring.
Uniqueness
What sets (S)-2-Acetamido-N-((S)-1-((2-amino-2-oxoethyl)amino)-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity provides unique opportunities for interaction with biological targets, making it a valuable compound in scientific research.
特性
CAS番号 |
71525-91-2 |
|---|---|
分子式 |
C18H23N5O4 |
分子量 |
373.4 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C18H23N5O4/c1-10(17(26)21-9-16(19)25)22-18(27)15(23-11(2)24)7-12-8-20-14-6-4-3-5-13(12)14/h3-6,8,10,15,20H,7,9H2,1-2H3,(H2,19,25)(H,21,26)(H,22,27)(H,23,24)/t10-,15-/m0/s1 |
InChIキー |
ZMXMREJEZYZRAR-BONVTDFDSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
正規SMILES |
CC(C(=O)NCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


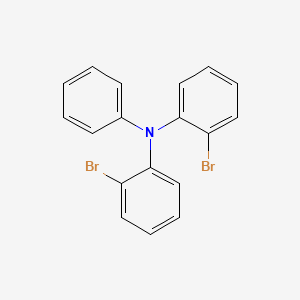

![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
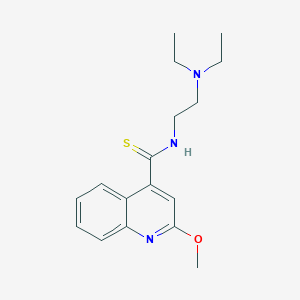
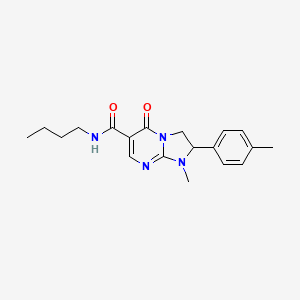
![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)
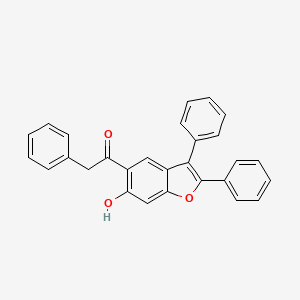
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
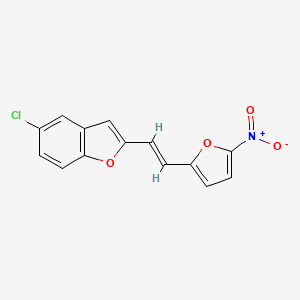
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
